molecular formula C14H12N2 B13671269 5-Methyl-2-(2-naphthyl)imidazole

5-Methyl-2-(2-naphthyl)imidazole

Cat. No.: B13671269
M. Wt: 208.26 g/mol
InChI Key: ZXPHHCRCSZNBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-naphthylamine with glyoxal and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions that allow for the efficient assembly of the desired product. Catalysts such as erbium triflate can be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(2-naphthyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Scientific Research Applications

5-Methyl-2-(2-naphthyl)imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(2-naphthyl)imidazole is unique due to the presence of both the naphthyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-methyl-2-naphthalen-2-yl-1H-imidazole

InChI

InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3,(H,15,16)

InChI Key

ZXPHHCRCSZNBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.